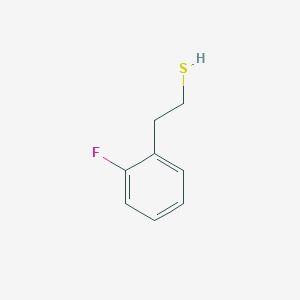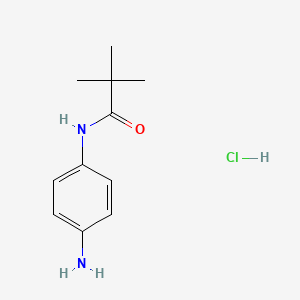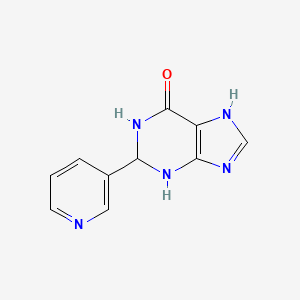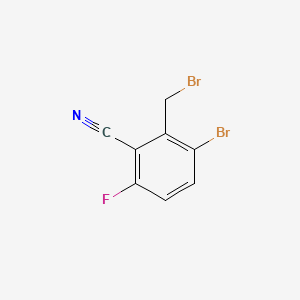
2-(1-Bromobut-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Bromobut-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a bromobutene moiety attached to a dioxaborolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Bromobut-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 1-bromobut-3-en-1-ol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF) to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
2-(1-Bromobut-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used under inert atmosphere conditions.
Major Products
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted butene derivatives.
Coupling Reactions: The major products are biaryl or alkyl-aryl compounds, depending on the coupling partner.
科学研究应用
2-(1-Bromobut-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Utilized in the synthesis of polymers and other advanced materials.
作用机制
The mechanism of action for 2-(1-Bromobut-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its reactivity in forming carbon-carbon bonds. The bromine atom can be displaced by nucleophiles, and the boron atom can participate in coupling reactions, facilitating the formation of new molecular structures.
相似化合物的比较
Similar Compounds
1-Bromo-3-(3-bromo-3-buten-1-yl)benzene: Similar in structure but with a benzene ring instead of a dioxaborolane ring.
(1-Bromobut-3-en-1-yl)benzene: Lacks the boron-containing dioxaborolane ring.
Uniqueness
2-(1-Bromobut-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both a bromobutene moiety and a dioxaborolane ring, which provides distinct reactivity and versatility in organic synthesis compared to its analogs.
属性
分子式 |
C10H18BBrO2 |
|---|---|
分子量 |
260.97 g/mol |
IUPAC 名称 |
2-(1-bromobut-3-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C10H18BBrO2/c1-6-7-8(12)11-13-9(2,3)10(4,5)14-11/h6,8H,1,7H2,2-5H3 |
InChI 键 |
XRKKNBGRQBCTRB-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C(CC=C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




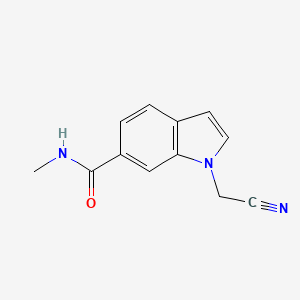
![{1-[(Methylsulfanyl)methyl]cyclopropyl}methanol](/img/structure/B15323364.png)

![(2S)-1-[3-(trifluoromethyl)pyridin-4-yl]propan-2-amine](/img/structure/B15323374.png)
![3-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride](/img/structure/B15323375.png)
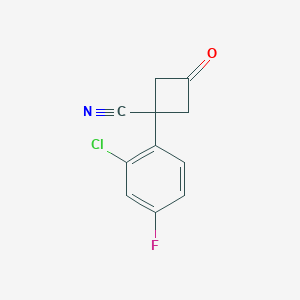
![2-[(1R)-1-aminoethyl]-5-bromophenolhydrochloride](/img/structure/B15323392.png)
